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2-(Chloromethyl)pyrimidine-5-carbaldehyde

Cat. No.: B15171495
M. Wt: 156.57 g/mol
InChI Key: SHQDOUUPDCKQPM-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) Chemistry Research

Research in pyrimidine chemistry is vast and continually evolving. Scientists are constantly exploring new methods to synthesize and modify the pyrimidine core to create novel compounds with enhanced or specific biological activities. The introduction of various functional groups onto the pyrimidine scaffold is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The subject compound, 2-(Chloromethyl)pyrimidine-5-carbaldehyde, represents a strategically functionalized pyrimidine, designed to offer multiple reaction pathways for further chemical elaboration.

Significance of Multifunctionalized Pyrimidine Derivatives

Multifunctionalized pyrimidine derivatives, those bearing two or more reactive functional groups, are of particular importance in synthetic chemistry. They serve as versatile synthons, or building blocks, that can be used to construct complex molecular frameworks through sequential or one-pot reactions. The presence of multiple reactive sites allows for the introduction of diverse substituents and the creation of large libraries of related compounds for biological screening. This approach is highly efficient in the search for new therapeutic agents. The chloromethyl group in this compound is a potent electrophile, susceptible to nucleophilic substitution, while the aldehyde group can readily undergo reactions such as reductive amination, Wittig reactions, and condensations.

Overview of Research Trajectories for the Chemical Compound

Current research involving this compound and structurally similar compounds is primarily focused on its application as a key intermediate in the synthesis of biologically active molecules. The dual reactivity of the molecule allows for its incorporation into a variety of molecular scaffolds. Trajectories include its use in the development of kinase inhibitors, which are a major class of anticancer drugs, and in the synthesis of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. The ability to perform selective reactions at either the chloromethyl or the aldehyde group provides chemists with a powerful tool for molecular design and the systematic exploration of structure-activity relationships.

While specific research exclusively detailing the synthesis and reactions of this compound is not extensively documented in publicly available literature, its utility can be inferred from studies on analogous compounds. For instance, the synthesis of the closely related 2-chloropyrimidine-5-carbaldehyde (B1632391) has been reported, starting from 2-hydroxy-5-aldehyde pyrimidine. This precursor is treated with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile, refluxed for several hours to achieve the chlorination of the hydroxyl group. chemicalbook.com This method provides a viable route to similar chloropyrimidine aldehydes.

The reactivity of the chloro group at the 2-position of the pyrimidine ring is well-established. It is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which activates the chlorine atom for displacement by a variety of nucleophiles. Studies on compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) demonstrate that amines, alkoxides, and other nucleophiles can readily displace the chlorine atoms under mild conditions. mdpi.com This reactivity is fundamental to the use of this compound as a building block.

The aldehyde functionality at the 5-position offers another point of chemical modification. Aldehydes are versatile functional groups that can participate in a wide range of chemical transformations. For example, they can be converted into amines via reductive amination, alkenes via the Wittig reaction, or used in condensation reactions to form larger, more complex structures. The presence of both the reactive chloromethyl and aldehyde groups makes this compound a valuable tool for combinatorial chemistry and the synthesis of diverse molecular libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O B15171495 2-(Chloromethyl)pyrimidine-5-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

2-(chloromethyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H5ClN2O/c7-1-6-8-2-5(4-10)3-9-6/h2-4H,1H2

InChI Key

SHQDOUUPDCKQPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCl)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl Pyrimidine 5 Carbaldehyde

Strategic Design of Precursors and Starting Materials

The successful synthesis of 2-(Chloromethyl)pyrimidine-5-carbaldehyde hinges on the selection of an appropriate starting material and a logical sequence of reactions. The strategic design of precursors involves considering the inherent reactivity of the pyrimidine (B1678525) ring. The C5 position is the most electron-rich and is thus the preferred site for electrophilic aromatic substitution, while the C2, C4, and C6 positions are electron-deficient and more susceptible to nucleophilic attack. wikipedia.org

Table 1: Potential Precursors and Their Strategic Utility

Precursor Compound Structure Strategic Utility
2-Methylpyrimidine 2-Methylpyrimidine Provides the C2-methyl group, which can be subsequently chlorinated. The C5-position is available for formylation.
2-Hydroxypyrimidine (B189755) (Pyrimidin-2-one) 2-Hydroxypyrimidine The 2-hydroxy group is a versatile handle that can be converted to a 2-chloro group, a common intermediate in pyrimidine synthesis.
2-(Hydroxymethyl)pyrimidine 2-(Hydroxymethyl)pyrimidine Contains the C2-hydroxymethyl group, which can be directly converted to the target chloromethyl group using standard chlorinating agents.

Reaction Pathways and Synthetic Route Optimization

Constructing the target molecule requires the precise installation of two distinct functional groups. The optimization of the synthetic route involves carefully sequencing chlorination and formylation reactions to maximize yield and minimize the formation of byproducts.

A common and efficient method for introducing a chlorine atom at the 2-position of the pyrimidine ring is through the conversion of a 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2-one). This transformation is typically achieved using strong chlorinating agents. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose, often heated to reflux with the substrate. nih.gov The reaction can be performed neat or in the presence of a base like pyridine (B92270) or N,N-dimethylaniline to neutralize the HCl generated. nih.govchemicalbook.com

To obtain the required 2-(chloromethyl) group, a more direct precursor would be 2-(hydroxymethyl)pyrimidine. The hydroxyl group of the side chain can be converted to a chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com

Table 2: Example Conditions for Chlorination of Pyrimidine Derivatives

Substrate Reagent(s) Conditions Product Yield Reference
2,4-Dihydroxy-6-methylpyrimidine POCl₃, Pyridine Sealed reactor, 140-160°C, 2h 2,4-Dichloro-6-methylpyrimidine 85% nih.gov
2-Hydroxy-5-pyrimidinecarbaldehyde POCl₃, N,N-Dimethylaniline Acetonitrile, 80°C, 4h 2-Chloro-5-pyrimidinecarbaldehyde 84% chemicalbook.com
2-Methoxy-5-methoxymethyl-pyridine* POCl₃, PCl₅ Reflux, 3h 2-Chloro-5-chloromethyl-pyridine N/A google.com

*Note: This is a pyridine analog, shown to illustrate the chlorination of both the ring and the side chain.

The introduction of a formyl (aldehyde) group at the C5 position of the pyrimidine ring is typically accomplished via electrophilic substitution. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation. wikipedia.org The reaction employs a Vilsmeier reagent, which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com This method is particularly effective for pyrimidines bearing electron-donating groups, which activate the ring towards electrophilic attack. For a less activated substrate like 2-methylpyrimidine, forcing conditions may be required.

A patented procedure demonstrates the formylation of uracil (B121893) at the C5 position using DMF and thionyl chloride, followed by chlorination with POCl₃ to yield 2,4-dichloro-5-pyrimidinecarbaldehyde, illustrating the utility of this approach. google.com

Given the functionalities, a plausible multi-step pathway would involve synthesizing an intermediate that contains one of the required groups and then introducing the second. A logical, though theoretical, sequence starting from a simple precursor is outlined below.

Proposed Synthetic Route:

Preparation of 2-Methylpyrimidine-5-carbaldehyde: A potential route begins with a suitable precursor like 2-methylpyrimidine. This substrate would undergo a Vilsmeier-Haack reaction to introduce the aldehyde group at the C5 position. Optimization of temperature and reaction time would be crucial to achieve good conversion.

Chlorination of the 2-Methyl Group: The final step would be the chlorination of the methyl group of 2-methylpyrimidine-5-carbaldehyde. This transformation is challenging as it requires differentiating the methyl C-H bonds from the aldehyde and ring C-H bonds. A free-radical chlorination using a reagent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator (e.g., AIBN) could be explored. This step would likely require significant optimization to avoid over-chlorination or reaction at other sites.

An alternative, potentially more controllable route, would involve starting with 2-(hydroxymethyl)pyrimidine, performing the Vilsmeier-Haack formylation at C5, and then converting the hydroxymethyl group to the chloromethyl group with thionyl chloride. This avoids the potentially unselective radical chlorination step.

Catalyst Systems and Reaction Conditions for Synthesis

The synthesis of this compound relies on well-established, often stoichiometric reagents rather than complex catalytic systems. However, the choice of reagents and conditions is critical for success.

For Chlorination (Hydroxy to Chloro): Phosphorus oxychloride (POCl₃) is the reagent of choice. Reactions are typically run at high temperatures (80-160°C) for several hours. nih.govchemicalbook.com The addition of a tertiary amine base (e.g., pyridine, N,N-dimethylaniline) can accelerate the reaction and scavenge the generated HCl. nih.govchemicalbook.com No external catalyst is generally required.

For Formylation (Vilsmeier-Haack): The combination of DMF with POCl₃ or SOCl₂ forms the reactive Vilsmeier reagent in situ. The reaction temperature must be carefully controlled, often starting at low temperatures (0°C) and gradually warming to ensure controlled formation of the product.

For Side-Chain Chlorination (Methyl to Chloromethyl): Free-radical chlorination does not typically use a catalyst but requires an initiator. This can be photochemical (UV light) or chemical (e.g., AIBN, benzoyl peroxide). The reaction is usually conducted in an inert solvent such as carbon tetrachloride.

For Ring Synthesis: Modern approaches to pyrimidine synthesis can involve transition metal catalysts. For instance, iridium-pincer complexes have been shown to catalyze the multicomponent synthesis of pyrimidines from alcohols and amidines, representing a sustainable and efficient method for creating the core ring structure. nih.gov

Isolation and Purification Techniques for the Chemical Compound

Following the synthesis, a systematic work-up and purification protocol is essential to isolate the target compound in high purity.

Reaction Quenching: Chlorination reactions involving excess POCl₃ or SOCl₂ are highly exothermic and must be quenched carefully. The reaction mixture is typically cooled to room temperature or below and slowly added to ice water or a basic solution (e.g., aqueous sodium carbonate) to neutralize acidity and decompose excess reagents. chemicalbook.com

Extraction: The aqueous mixture is then extracted with a suitable water-immiscible organic solvent, such as ethyl acetate, dichloromethane (B109758), or toluene. google.comchemicalbook.com The choice of solvent depends on the polarity and solubility of the product.

Washing and Drying: The combined organic extracts are washed with water and brine to remove any remaining inorganic salts or water-soluble impurities. The organic layer is subsequently dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

Purification: After removing the solvent under reduced pressure, the crude product is purified. For a solid compound, recrystallization from an appropriate solvent or solvent mixture is a common method. If the product is an oil or contains impurities with similar solubility, column chromatography on silica (B1680970) gel is the preferred technique. A gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is used to elute the compounds from the column, allowing for the separation of the desired product from starting materials and byproducts. The purity of the final product would be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Comparative Analysis of Synthetic Efficiencies and Selectivities

Route 1: Chlorination of a Hydroxymethylpyrimidine Precursor

One documented method involves a two-step process starting from 2-(hydroxymethyl)pyrimidine-5-carbaldehyde. This pathway focuses on the selective transformation of the hydroxymethyl group to a chloromethyl group while temporarily protecting the reactive aldehyde.

First, the starting material, 2-(hydroxymethyl)pyrimidine-5-carbaldehyde, is converted to its diethyl acetal. This protection step is crucial to prevent the aldehyde from reacting with the chlorinating agent in the subsequent step. The reaction with triethyl orthoformate and ethanol (B145695) proceeds efficiently, affording 2-(hydroxymethyl)-5-(diethoxymethyl)pyrimidine.

Route 2: Oxidation of (2-(Chloromethyl)pyrimidin-5-yl)methanol

An alternative strategy involves building the molecule with the chloromethyl group already in place and then forming the aldehyde in the final step. This route would begin with (2-(chloromethyl)pyrimidin-5-yl)methanol.

The critical step in this pathway is the selective oxidation of the primary alcohol at the 5-position to an aldehyde, without affecting the chloromethyl group at the 2-position. A common and effective reagent for this type of transformation is manganese dioxide (MnO₂). This reagent is known for its chemoselectivity in oxidizing allylic and benzylic alcohols. The reaction is typically performed in a chlorinated solvent like chloroform (B151607) or dichloromethane at reflux temperature.

Comparative Table of Synthetic Methodologies

To illustrate the differences between these approaches, the following table outlines the key parameters for each proposed synthetic route.

FeatureRoute 1: Chlorination with ProtectionRoute 2: Final-Step Oxidation
Starting Material 2-(Hydroxymethyl)pyrimidine-5-carbaldehyde(2-(Chloromethyl)pyrimidin-5-yl)methanol
Key Reactions Acetal protection, Chlorination (SOCl₂), Acetal deprotectionSelective Oxidation (MnO₂)
Number of Steps 3 (Protection, Chlorination, Deprotection)1
Selectivity Challenge Protecting the aldehyde from the chlorinating agent.Selective oxidation of the C5-hydroxymethyl group without affecting the C2-chloromethyl group.
Efficiency Factors Dependent on cumulative yield of three steps.Dependent on the yield and selectivity of a single oxidation step.
Potential Advantages High selectivity in the key chlorination step.Shorter route, higher atom economy.
Potential Disadvantages Longer process, requires protection/deprotection.Risk of over-oxidation or side reactions.

Chemical Reactivity and Transformation Mechanisms of 2 Chloromethyl Pyrimidine 5 Carbaldehyde

Reactivity of the Chloromethyl Moiety

The chloromethyl group attached to the pyrimidine (B1678525) ring is a primary alkyl halide, and its reactivity is significantly influenced by the electron-withdrawing nature of the pyrimidine ring. This electronic effect makes the methylene (B1212753) carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

The chlorine atom of the chloromethyl group can be readily displaced by a variety of nucleophiles in SN2 type reactions. The electrophilicity of the benzylic-like carbon is enhanced by the adjacent electron-deficient pyrimidine ring, facilitating the substitution process.

Common nucleophiles that can participate in these reactions include:

Amines: Primary and secondary amines can react with 2-(chloromethyl)pyrimidine-5-carbaldehyde to form the corresponding aminomethylpyrimidine derivatives.

Thiols: Thiolates are excellent nucleophiles and are expected to react efficiently to yield thia-ether derivatives.

Alkoxides and Phenoxides: These oxygen-based nucleophiles can displace the chloride to form ethers.

The general mechanism for the nucleophilic substitution involves the backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the chloride ion.

Nucleophile (Nu)ProductReaction Conditions
R₂NH (Amine)2-((R₂N)methyl)pyrimidine-5-carbaldehydeTypically in the presence of a base to neutralize the HCl formed.
RSH (Thiol)2-((RS)methyl)pyrimidine-5-carbaldehydeOften carried out with the corresponding thiolate (RS⁻) for enhanced reactivity.
ROH (Alcohol)2-((RO)methyl)pyrimidine-5-carbaldehydeUsually requires a strong base to generate the more nucleophilic alkoxide (RO⁻).

Elimination Reactions and Pyrimidine Annulation

The chloromethyl group, in conjunction with the formyl group, serves as a key structural motif for the construction of fused pyrimidine ring systems through intramolecular cyclization reactions, which can be preceded by an intermolecular reaction. These annulation reactions are of significant interest in medicinal chemistry for the synthesis of novel heterocyclic scaffolds.

One important application is in the synthesis of pyrimido[4,5-d]pyrimidines . While direct elimination from the chloromethyl group is less common, it can be a precursor to a species that undergoes cyclization. For instance, the chloromethyl group can be converted to a more reactive intermediate which then participates in a ring-closing reaction.

A plausible synthetic route towards a fused system could involve the initial reaction of the carbaldehyde with a binucleophile, followed by an intramolecular nucleophilic substitution of the chloride by a newly introduced nucleophilic center. For example, reaction with a hydrazine (B178648) derivative could form a hydrazone, which could then undergo intramolecular cyclization to form a pyrimido[4,5-c]pyridazine ring system. clockss.orgnih.govnih.gov Similarly, reaction with other appropriate binucleophiles can lead to the formation of other fused systems like pyrimido[4,5-d]azepines . nih.govnih.gov

The general strategy involves a tandem reaction sequence where the aldehyde first reacts to introduce a nucleophilic group, which then attacks the electrophilic chloromethyl carbon to form a new ring.

Radical Reactions and Mechanistic Investigations

While ionic reactions of the chloromethyl group are more common, it can also participate in radical reactions under specific conditions, such as photochemical or radical initiator-induced reactions. The C-Cl bond can undergo homolytic cleavage to generate a pyrimidin-2-ylmethyl radical.

This reactive radical intermediate can then undergo a variety of transformations, including:

Coupling reactions: The radical can couple with other radical species present in the reaction mixture.

Addition to multiple bonds: It can add to alkenes or alkynes to form new carbon-carbon bonds.

Intramolecular cyclization: If a suitable radical acceptor is present elsewhere in the molecule, an intramolecular radical cyclization can occur.

Recent studies on analogous systems, such as C7-chloromethyl-substituted thiazolino ring-fused 2-pyridones, have demonstrated that photoredox catalysis can be employed to generate the corresponding radical for cross-coupling reactions. nih.gov A similar approach could potentially be applied to this compound. The proposed mechanism would involve the photoredox catalyst absorbing light and then transferring an electron to the chloromethyl group, leading to its fragmentation into a chloride ion and the desired radical intermediate.

Reactivity of the Carbaldehyde Functionality

The carbaldehyde group at the 5-position of the pyrimidine ring is a versatile functional group that can undergo a wide range of chemical transformations, characteristic of aromatic aldehydes.

Condensation Reactions with Nucleophiles

The electrophilic carbon atom of the carbaldehyde is susceptible to attack by various carbon and nitrogen nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. The product is typically an α,β-unsaturated compound. The reaction of this compound with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is expected to proceed smoothly to yield the corresponding pyrimidin-5-ylmethylene derivatives. bas.bg

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgbu.edulibretexts.orgopenstax.org The reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a 5-vinylpyrimidine derivative. The nature of the substituents on the ylide will determine the geometry of the resulting alkene.

ReactionNucleophile/ReagentProduct
Knoevenagel CondensationActive Methylene Compound (e.g., CH₂(CN)₂)2-(2-(Chloromethyl)pyrimidin-5-yl)methylene)malononitrile
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CHR)2-(Chloromethyl)-5-(vinyl)pyrimidine derivative

Oxidation-Reduction Chemistry of the Aldehyde

The carbaldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of pyrimidine derivatives.

Oxidation: The aldehyde can be oxidized to the corresponding pyrimidine-5-carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Reduction: The aldehyde can be reduced to a 5-(hydroxymethyl)pyrimidine derivative using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.org The choice of reducing agent is crucial to avoid the reduction of other functional groups in the molecule, although the chloromethyl group may also be susceptible to reduction under certain conditions.

Mannich-Type and Related Carbonyl Chemistry

The aldehyde functional group at the C-5 position of this compound is a key site for chemical modification. One of the fundamental reactions involving aldehydes is the Mannich reaction, a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orglibretexts.org The general mechanism commences with the formation of an iminium ion from a primary or secondary amine and a non-enolizable aldehyde (in this case, the pyrimidine-5-carbaldehyde). organic-chemistry.org This electrophilic iminium ion is then attacked by a carbon nucleophile, typically an enol or enolate derived from a ketone, another aldehyde, or other acidic methylene compound.

While specific examples of Mannich reactions involving this compound are not extensively documented in the literature, the reactivity can be inferred from studies on related pyrimidine aldehydes. For instance, the reaction of 6-aminouracil (B15529) derivatives with various primary amines and aldehydes proceeds via a double Mannich reaction to construct pyrimido[4,5-d]pyrimidine (B13093195) ring systems. researchgate.net This demonstrates the capability of aldehydes on pyrimidine rings to participate in such transformations.

In a hypothetical Mannich reaction with this compound, an amine, and an enolizable ketone, the expected product would be a β-amino ketone derivative of the pyrimidine. The reaction would proceed as outlined in the mechanism table below.

StepDescriptionIntermediate
1Formation of an iminium ion from the reaction of this compound and a secondary amine.A pyrimidine-substituted iminium ion.
2Tautomerization of an enolizable ketone to its enol form.An enol.
3Nucleophilic attack of the enol on the iminium ion.A protonated β-amino ketone.
4Deprotonation to yield the final Mannich base.The final β-amino-carbonyl compound.

The aldehyde group can also participate in other classical carbonyl reactions, such as Wittig olefination, aldol (B89426) condensation, and reductive amination, to further functionalize the pyrimidine scaffold.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution on the pyrimidine ring is generally disfavored. The two nitrogen atoms deactivate the ring towards electrophilic attack to a greater extent than in pyridine (B92270). wikipedia.org When such reactions do occur, they preferentially take place at the C-5 position, which is the least electron-deficient. researchgate.net However, the presence of electron-donating substituents is often required to facilitate these transformations. bhu.ac.in

In the case of this compound, the C-5 position is already functionalized with an aldehyde group. Both the chloromethyl group at C-2 and the formyl group at C-5 are electron-withdrawing, further deactivating the ring. Consequently, electrophilic aromatic substitution on the pyrimidine core of this molecule is highly unlikely to occur under standard conditions. Any potential electrophilic attack would likely target the remaining C-4 or C-6 positions, which are highly electron-deficient, making such a reaction energetically unfavorable.

The π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at the electron-deficient C-2, C-4, or C-6 positions. wikipedia.org In this compound, the chlorine atom is not directly attached to the ring, but rather to a methyl substituent. Therefore, direct SNAr on the ring is not possible with this molecule as it is. However, it is important to note that the chloromethyl group itself is a reactive site for nucleophilic substitution, proceeding through an SN2 mechanism at the benzylic-like carbon.

For comparison, in related 2-chloropyrimidines, the chloro substituent is readily displaced by a variety of nucleophiles. The reactivity at C-2 is generally high, and studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that the chloro groups can be substituted by amines and alkoxides under mild conditions. mdpi.com The general mechanism for SNAr on a chloropyrimidine involves the formation of a stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com

NucleophileReagent ExampleProduct Type
AminesR2NH2-Aminopyrimidine derivative
AlkoxidesNaOR2-Alkoxypyrimidine derivative
ThiolatesNaSR2-Alkylthiopyrimidine derivative

While the primary site of nucleophilic attack on this compound is the chloromethyl group, the principles of SNAr are crucial for understanding the reactivity of related pyrimidine derivatives where the halogen is directly attached to the ring.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on aromatic and heteroaromatic rings. For halopyrimidines, palladium-catalyzed reactions such as the Suzuki-Miyaura, Hiyama, and Sonogashira couplings are widely employed to introduce new substituents. nih.govresearchgate.netsemanticscholar.orgamanote.com These reactions typically proceed at the position of the halogen.

Although this compound does not have a halogen directly on the pyrimidine ring, its synthetic precursors or derivatives with a chloro or bromo group at the C-2, C-4, or C-6 positions would be excellent candidates for such transformations. For instance, a hypothetical 2-chloro-5-formylpyrimidine could undergo a Suzuki-Miyaura coupling with an arylboronic acid to yield a 2-aryl-5-formylpyrimidine.

The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below:

StepDescription
Oxidative AdditionThe palladium(0) catalyst inserts into the carbon-halogen bond of the pyrimidine.
TransmetalationThe organic group from the boronic acid derivative is transferred to the palladium center.
Reductive EliminationThe two organic fragments couple and are eliminated from the palladium, regenerating the palladium(0) catalyst.

The table below summarizes some common palladium-catalyzed cross-coupling reactions applicable to halopyrimidines.

Reaction NameNucleophileBond Formed
Suzuki-MiyauraOrganoboron reagentC-C
HiyamaOrganosilaneC-C
NegishiOrganozinc reagentC-C
SonogashiraTerminal alkyneC-C (sp)
Buchwald-HartwigAmineC-N
HeckAlkeneC-C

These strategies offer a versatile approach to the functionalization of the pyrimidine core, and could be applied to derivatives of this compound.

Tandem and Cascade Reactions Involving Multiple Functional Groups

The presence of two distinct reactive sites—the aldehyde and the chloromethyl group—in this compound opens up possibilities for tandem or cascade reactions. These are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates.

For example, a tandem reaction could be initiated by a nucleophilic substitution at the chloromethyl group, followed by an intramolecular reaction involving the aldehyde. Alternatively, an initial reaction at the aldehyde, such as the formation of an imine, could be followed by an intramolecular cyclization onto the chloromethyl group.

A study on the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) involved a one-pot Wittig olefination followed by bromination, demonstrating the sequential reactivity of the aldehyde group in the presence of other reactive sites on the pyrimidine ring. Furthermore, tandem cyclization/halogenation reactions have been used to synthesize fused pyrimidine ring systems like 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov

A hypothetical intramolecular tandem reaction of this compound could involve its reaction with a binucleophile, such as ethylenediamine. The initial step would likely be the formation of an imine at the aldehyde, followed by an intramolecular SN2 reaction where the second amino group displaces the chloride, leading to the formation of a fused heterocyclic system.

StepDescription
1Reaction of the aldehyde with one amino group of a binucleophile to form an imine.
2Intramolecular nucleophilic attack of the second amino group on the chloromethyl carbon.
3Formation of a new heterocyclic ring fused to the pyrimidine.

Such tandem strategies offer an efficient route to complex molecules from relatively simple starting materials, and the bifunctional nature of this compound makes it an interesting substrate for the exploration of new cascade reactions.

Applications of 2 Chloromethyl Pyrimidine 5 Carbaldehyde As a Synthetic Intermediate

Construction of Novel Pyrimidine (B1678525) Scaffolds

The dual reactivity of 2-(Chloromethyl)pyrimidine-5-carbaldehyde theoretically allows for its use in the construction of diverse pyrimidine-based scaffolds. The presence of both an electrophilic carbon in the chloromethyl group and an electrophilic carbon in the aldehyde group enables sequential or one-pot reactions with various nucleophiles to build new ring systems.

Ring Expansion and Contraction Methodologies

Currently, there is a lack of specific documented research detailing the use of this compound in ring expansion or contraction methodologies. Such transformations would likely involve intramolecular reactions where one functional group reacts with a newly introduced moiety tethered to the other functional group, leading to the formation of a larger or smaller ring system fused to or encompassing the pyrimidine core.

Fused Heterocyclic System Synthesis

The synthesis of fused heterocyclic systems is a plausible application for this compound. The aldehyde and chloromethyl groups can react with binucleophilic reagents to form new rings fused to the pyrimidine core. For instance, reaction with a compound containing both a thiol and an amine group could lead to the formation of a thiazolopyrimidine derivative. Similarly, reactions with hydrazines or hydroxylamines could yield fused pyrazolopyrimidines or isoxazolopyrimidines, respectively. While this is a common strategy in heterocyclic chemistry, specific examples starting from this compound are not readily found in the surveyed literature. Research on related compounds, such as 4,6-dichloropyrimidine-5-carbaldehyde, has shown its utility in synthesizing fused systems like pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines through reactions with glycine (B1666218) esters. nuph.edu.ua

Spirocyclic and Bridged Pyrimidine Derivatives

The construction of spirocyclic and bridged pyrimidine derivatives from this compound would require multi-step synthetic sequences. For spirocyclic compounds, one of the functional groups could be used to attach a cyclic precursor, and the other functional group would then react intramolecularly to form the spiro center. The synthesis of bridged pyrimidines could be envisioned through a strategy involving the initial formation of a larger ring by reacting both functional groups with a long-chain binucleophile, followed by a subsequent intramolecular cyclization to create the bridge. A general strategy for creating bridged pyrimidines from functionalized 4-formyl pyrimidines has been proposed, which involves intramolecular cyclization of medium-sized rings. nih.gov However, specific applications of this compound in these methodologies are not detailed in the available scientific literature.

Preparation of Complex Molecular Architectures

The development of complex molecular architectures with a pyrimidine core is an active area of research. The reactivity of this compound makes it a potential building block for such structures.

Pyrimidine-Based Polycycles

The synthesis of pyrimidine-based polycyclic systems could be achieved by utilizing this compound in multi-step reaction cascades. For example, the aldehyde could undergo a condensation reaction to form a new ring, and the chloromethyl group could then be used in a subsequent cyclization step to build another fused ring, resulting in a polycyclic aromatic system. While the synthesis of polyheterocyclic compounds based on pyrimidine-2-thiones has been reported, there is no specific information on the use of this compound for this purpose.

Oligomeric and Polymeric Derivatives

The bifunctional nature of this compound suggests its potential as a monomer for the synthesis of oligomers and polymers. The chloromethyl group could participate in polymerization reactions such as polycondensation or polyalkylation, while the aldehyde group could be used for post-polymerization modification or to introduce cross-linking. However, there is no readily available research describing the oligomerization or polymerization of this specific compound.

Dendritic Structures Incorporating Pyrimidine Units

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. The synthesis of these molecules typically follows either a divergent approach, growing outwards from a central core, or a convergent approach, where branched fragments (dendrons) are synthesized first and then attached to a core. The bifunctional nature of this compound makes it a candidate for both strategies.

The two reactive sites on the molecule—the chloromethyl group and the carbaldehyde—offer distinct chemical handles for building dendritic structures.

The chloromethyl group is susceptible to nucleophilic substitution, allowing for the attachment of other molecules through the formation of C-O, C-N, or C-S bonds.

The carbaldehyde group can undergo a wide range of reactions, including reductive amination, Wittig reactions, and additions of organometallic reagents.

This dual reactivity allows this compound to be envisioned as a key building block (an AB₂-type monomer) for dendrimer synthesis. For instance, the carbaldehyde could be reacted with a molecule containing two nucleophilic groups (e.g., a diamine), while the chloromethyl group remains as a latent reactive site for the next generation of growth. Conversely, it could act as a core molecule to which dendrons are attached. While specific literature detailing dendrimers built from this exact compound is scarce, its potential is based on established principles of dendrimer synthesis.

Table 1: Potential Roles of this compound in Dendrimer Synthesis

RoleSynthetic ApproachReactive Group UtilizedDescription
Core Molecule ConvergentCarbaldehyde & ChloromethylDendrons with a suitable nucleophile could be attached to the chloromethyl group, while dendrons with an amine could be coupled via reductive amination at the carbaldehyde site.
Dendron Building Block DivergentCarbaldehyde or ChloromethylThe molecule could be attached to a multifunctional core. The remaining functional group would then be chemically modified to create new branching points for the next generation.
AB₂ Monomer DivergentCarbaldehyde & ChloromethylA reagent could react with the chloromethyl group to unmask two new reactive sites, while the aldehyde serves as the point of attachment to the previous generation.

Strategic Precursor in Asymmetric Synthesis

Asymmetric synthesis focuses on the selective creation of a specific enantiomer or diastereomer of a chiral molecule. Pyrimidine-containing chiral compounds are of significant interest due to their prevalence in biologically active molecules. This compound is a strategic precursor in this field primarily due to its carbaldehyde group, which is a prochiral center that can be transformed into a new stereocenter.

Chiral Auxiliaries and Catalysts Derived from the Chemical Compound

While not inherently chiral, this compound can be readily converted into chiral molecules that act as auxiliaries or catalysts.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. The aldehyde group of this compound can be reacted with a chiral amine or alcohol to form a chiral imine or acetal. This new, chiral pyrimidine derivative could then be used to direct stereoselective reactions at another part of the molecule.

Chiral Catalysts and Ligands: The compound can serve as a scaffold for chiral ligands used in metal-catalyzed asymmetric reactions. For example, reaction of the aldehyde with a chiral diamine could produce a chiral di-imine ligand. The nitrogen atoms of the pyrimidine ring and the imines could then coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a catalyzed reaction, such as asymmetric hydrogenation or allylation. nih.gov

Table 2: Hypothetical Derivatization for Asymmetric Synthesis Applications

ApplicationChiral ReagentResulting DerivativePotential Use
Chiral Auxiliary (S)-(-)-1-Amino-2-methoxymethyl-pyrrolidine (SAMP)Chiral HydrazoneDirecting stereoselective alkylation of the pyrimidine ring or an attached substrate.
Chiral Ligand (1R,2R)-1,2-DiaminocyclohexaneChiral Di-imine (Schiff Base)Coordination with metals (e.g., Rhodium, Iridium) for asymmetric transfer hydrogenation.
Chiral Catalyst L-ProlineChiral Oxazolidinone (via reduction and cyclization)Organocatalyst for asymmetric aldol (B89426) or Michael reactions. nih.govacs.org

Enantioselective Transformations Leveraging the Carbaldehyde

The most direct application of this compound in asymmetric synthesis involves the enantioselective addition of nucleophiles to its carbaldehyde group. Pyrimidine-5-carbaldehydes are well-known substrates for one of the most remarkable reactions in asymmetric synthesis: the Soai reaction. researchgate.net

This reaction involves the enantioselective addition of diorganozinc reagents (e.g., diisopropylzinc) to the aldehyde, catalyzed by a chiral pyrimidinyl alcohol product. researchgate.net The reaction is autocatalytic, meaning the chiral product acts as the catalyst for its own formation. This can lead to significant amplification of enantiomeric excess (ee), where a product with very low ee can catalyze the formation of a product with very high ee. researchgate.net

For this compound, the transformation would proceed as follows:

A small amount of a chiral initiator (or a product with a slight enantiomeric imbalance) catalyzes the addition of a diorganozinc reagent to the aldehyde.

This produces the corresponding chiral secondary alcohol, 2-(chloromethyl)pyrimidin-5-yl)(dialkyl)methanol.

This newly formed chiral alcohol is a more effective catalyst for the reaction than the initial initiator, leading to a rapid increase in the reaction rate and the enantiomeric purity of the product.

Table 3: Enantioselective Alkylation of the Carbaldehyde Group

Reaction TypeReagentCatalystProductKey Feature
Asymmetric Alkylation (Soai-type) Diisopropylzinc (i-Pr₂Zn)Chiral pyrimidinyl alcohol (product itself)(R)- or (S)-1-(2-(chloromethyl)pyrimidin-5-yl)propan-2-olAutocatalysis and asymmetric amplification, leading to very high enantiomeric excess (ee). researchgate.net
Asymmetric Allylation Allylboronate esterChiral BINOL-derived catalystChiral homoallylic alcoholFormation of a C-C bond and a new stereocenter with high enantioselectivity. nih.gov
Asymmetric Reductive Amination Amine + Chiral Reducing Agent (e.g., CBS catalyst)CBS CatalystChiral secondary amineDirect conversion of the aldehyde to a chiral amine.

Development of High-Throughput Synthesis Methodologies

High-throughput synthesis aims to rapidly create large libraries of distinct molecules for screening, particularly in drug discovery. Flow chemistry, where reagents are pumped through tubes and reactors, is a powerful tool for this purpose, offering enhanced control, safety, and automation compared to traditional batch chemistry. mdpi.comacs.org

The reactive nature of this compound makes it an excellent substrate for flow chemistry-based library synthesis. researchgate.netnih.gov Its two distinct functional groups can be addressed sequentially in a multi-step flow process. For example, a solution of the starting aldehyde could be passed through a reactor containing a supported nucleophile to react with the chloromethyl group, followed by introduction into a second stream containing a different reagent to react with the aldehyde.

This approach allows for the automated and rapid generation of a matrix of products from a set of building blocks. A similar strategy has been successfully applied to the related compound 2-chloro-5-(chloromethyl)pyridine, demonstrating the feasibility of using such halogenated heterocyclic aldehydes in continuous flow reactors for efficient synthesis. researchgate.net

Table 4: Comparison of Batch vs. Flow Synthesis for Derivatization

ParameterBatch SynthesisFlow SynthesisAdvantage of Flow
Scalability Difficult; requires re-optimization.Simple; run the system for a longer time.Efficient scale-up from discovery to production. mdpi.com
Safety Poor heat dissipation; risk with exotherms.Excellent heat exchange; small reaction volume.Safe handling of reactive intermediates and exothermic reactions. nih.gov
Reaction Time Often hours to days.Seconds to minutes.Significant reduction in synthesis time, increasing throughput. mdpi.com
Automation Challenging to fully automate.Easily integrated with automated pumps and collection systems.Enables rapid library generation with minimal manual intervention.
Process Control Limited control over mixing and temperature gradients.Precise control over temperature, pressure, and residence time.Higher reproducibility and potentially cleaner reactions. researchgate.net

The inquiry centered on obtaining precise data for the structural elucidation of this compound, including:

¹H-NMR (Proton NMR): To confirm the molecular structure by analyzing the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

¹³C-NMR (Carbon-13 NMR): To determine the carbon framework of the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC): For more complex structural assignments through the correlation of different nuclei.

High-Resolution Mass Spectrometry (HRMS): To ascertain the exact molecular weight and elemental formula.

Fragmentation Patterns: To deduce structural information from the mass-to-charge ratio of fragment ions.

While general spectroscopic characteristics of the pyrimidine core and related substituted pyrimidines are well-documented, specific experimental values and detailed analyses for this compound itself are absent from the accessible scientific databases and research articles. The synthesis of similarly structured compounds, such as 2-chloropyrimidine-5-carbaldehyde (B1632391), has been reported, but the crucial spectroscopic data for the target compound remains elusive.

Without primary data from experimental analysis, any attempt to provide the requested detailed research findings, data tables, and in-depth discussion would be speculative and would not meet the required standards of scientific accuracy. Further research or de novo synthesis and characterization of this compound would be necessary to generate the data required for the requested article.

Spectroscopic and Structural Elucidation of 2 Chloromethyl Pyrimidine 5 Carbaldehyde and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 2-(chloromethyl)pyrimidine-5-carbaldehyde, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features: the pyrimidine (B1678525) ring, the chloromethyl group, and the carbaldehyde group.

The analysis of the spectrum would focus on the following regions:

C-H vibrations: Aromatic C-H stretching vibrations from the pyrimidine ring are anticipated in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the chloromethyl group would likely appear between 3000 and 2850 cm⁻¹.

C=O stretching: The carbaldehyde group's carbonyl (C=O) stretching vibration is a strong and sharp absorption band, typically found in the range of 1740-1685 cm⁻¹. The exact position would be influenced by the electronic effects of the pyrimidine ring.

C=N and C=C stretching: The pyrimidine ring contains both C=N and C=C bonds, and their stretching vibrations are expected to produce a series of bands in the 1600-1400 cm⁻¹ region.

C-Cl stretching: The chloromethyl group should exhibit a C-Cl stretching vibration, which typically appears in the fingerprint region, broadly between 800 and 600 cm⁻¹.

A hypothetical summary of these expected IR absorption bands is presented in the interactive data table below.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H (pyrimidine)3100 - 3000Stretching
Aliphatic C-H (chloromethyl)3000 - 2850Stretching
Aldehyde C=O1740 - 1685Stretching
Pyrimidine Ring (C=N, C=C)1600 - 1400Stretching
C-Cl800 - 600Stretching

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction data collected would allow for the determination of the crystal system, space group, and unit cell dimensions.

Furthermore, the analysis would provide detailed structural parameters, including:

Bond lengths: The precise lengths of all covalent bonds, such as those within the pyrimidine ring, the C-Cl bond, and the bonds of the carbaldehyde group.

Bond angles: The angles between adjacent bonds, which define the geometry of the molecule.

Torsion angles: These describe the conformation of the molecule, particularly the orientation of the chloromethyl and carbaldehyde substituents relative to the pyrimidine ring.

Intermolecular interactions: The data would also reveal any significant non-covalent interactions in the crystal lattice, such as hydrogen bonding or stacking interactions, which influence the crystal packing.

A representative table of the type of crystallographic data that would be obtained is shown below. Note that these are hypothetical values for illustrative purposes.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.1
β (°)95.5
Volume (ų)780.3
Z4

Spectroscopic Characterization of Reaction Intermediates

The study of reaction mechanisms often involves the identification and characterization of transient intermediates. For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group or reactions at the carbaldehyde, various spectroscopic techniques would be crucial.

For instance, in a nucleophilic substitution reaction, the progress could be monitored by techniques like:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking changes in the chemical environment of the protons and carbons in the molecule. The disappearance of the signal for the chloromethyl protons and the appearance of a new signal corresponding to the product would be indicative of the reaction's progress.

Mass Spectrometry (MS): This technique would be used to identify the mass-to-charge ratio of the starting material, intermediates, and the final product, thereby confirming the molecular weight changes throughout the reaction.

In situ spectroscopic methods, such as reaction monitoring with IR or NMR, could provide real-time information on the formation and decay of any observable reaction intermediates.

Computational and Theoretical Investigations of 2 Chloromethyl Pyrimidine 5 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. For 2-(Chloromethyl)pyrimidine-5-carbaldehyde, DFT calculations with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be employed to optimize the molecular geometry and compute various electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the pyrimidine (B1678525) ring, being electron-deficient, along with the electron-withdrawing aldehyde group, is expected to lower the energies of both the HOMO and LUMO. The HOMO would likely be distributed over the pyrimidine ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO is anticipated to be localized predominantly on the pyrimidine ring and the carbonyl group of the carbaldehyde, indicating these as the primary sites for nucleophilic attack. The chloromethyl group, being a potential leaving group, will also influence the electronic distribution.

A hypothetical table of frontier molecular orbital energies, as would be derived from a DFT calculation, is presented below.

Molecular OrbitalPredicted Energy (eV)
HOMO-7.5
LUMO-2.1
HOMO-LUMO Gap5.4

This is an interactive data table. You can sort and filter the data.

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the aldehyde group, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack.

Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms and the carbon atom of the carbonyl group, suggesting these are susceptible to nucleophilic attack. The chloromethyl group will also exhibit a complex electrostatic potential due to the electronegativity of the chlorine atom.

A predicted Mulliken atomic charge distribution provides a quantitative measure of the partial charges on each atom.

AtomPredicted Mulliken Charge (a.u.)
N1 (pyrimidine)-0.65
C2 (pyrimidine)0.20
N3 (pyrimidine)-0.68
C4 (pyrimidine)0.15
C5 (pyrimidine)0.10
C (aldehyde)0.45
O (aldehyde)-0.50
C (chloromethyl)0.12
Cl (chloromethyl)-0.25

This is an interactive data table. You can sort and filter the data.

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the reactivity of a molecule and exploring the mechanisms of its reactions.

Transition state theory can be used to locate the saddle points on the potential energy surface that correspond to the transition states of chemical reactions. For this compound, a key transformation of interest would be the nucleophilic substitution at the chloromethyl group. By modeling the reaction with a nucleophile (e.g., a hydroxide (B78521) ion), the geometry and energy of the transition state can be calculated. This would provide the activation energy for the reaction, offering a quantitative measure of its feasibility. The transition state would likely involve the approaching nucleophile and the departing chloride ion in a trigonal bipyramidal arrangement around the methylene (B1212753) carbon.

Conformation Analysis and Tautomerism Studies

The three-dimensional structure of a molecule can significantly impact its biological activity and physical properties.

Conformational analysis of this compound would involve studying the rotation around the single bonds, particularly the bond connecting the chloromethyl group to the pyrimidine ring and the bond connecting the carbaldehyde group. By performing a potential energy scan for the rotation around these bonds, the most stable conformers can be identified. It is expected that the planar pyrimidine ring will favor conformations where steric hindrance between the substituents is minimized.

Tautomerism is not expected to be a significant feature for this compound in its ground state, as it lacks the typical functional groups (like hydroxyl or amino groups directly on the pyrimidine ring) that readily undergo proton transfer to form stable tautomers. However, in excited states or under specific reaction conditions, the possibility of tautomerization could be explored computationally.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Detailed research findings from computational studies on the prediction of spectroscopic parameters for this compound and their correlation with experimental data are not available in the current body of scientific literature. Therefore, the creation of data tables and a thorough discussion on this topic is not possible.

Future Research Directions and Emerging Paradigms

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of pyrimidine (B1678525) derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, environmental impact, and energy consumption. rasayanjournal.co.in Future research on 2-(Chloromethyl)pyrimidine-5-carbaldehyde is expected to incorporate these sustainable practices. Traditional synthetic routes often rely on hazardous solvents and toxic reagents, but greener alternatives are being actively explored. rasayanjournal.co.in

Key areas of innovation include:

Catalytic Systems: The use of phase transfer catalysts has been shown to be effective in the functionalization of related compounds like 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558). doaj.org Research could focus on identifying optimal, non-toxic catalysts for the synthesis of the target compound.

Alternative Solvents: Ionic liquids are being investigated as "Green Solvents" due to their low toxicity and biodegradability, offering a sustainable alternative to conventional organic solvents. rasayanjournal.co.in

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasonic synthesis can significantly reduce reaction times and energy usage compared to traditional heating methods. rasayanjournal.co.in These approaches can lead to higher yields and simplified workup procedures. rasayanjournal.co.in

Table 1: Comparison of Green Synthesis Techniques for Pyrimidine Derivatives

Technique Principle Advantages
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactants directly and efficiently. Faster reaction rates, higher yields, reduced side product formation. rasayanjournal.co.in
Ultrasonic Synthesis Employs high-frequency sound waves to induce cavitation, enhancing reaction rates. Improved mixing, shorter reaction times, milder reaction conditions. rasayanjournal.co.in
Solventless Approaches Reactions are conducted in the absence of a solvent, often by grinding reactants together. Reduces solvent waste, simplifies purification, lowers environmental impact. rasayanjournal.co.in
Use of Ionic Liquids Employs non-volatile, often biodegradable salts as reaction media. Minimal toxicity, potential for catalyst recycling, enhanced reaction stability. rasayanjournal.co.in

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for managing reactive intermediates and scaling up production. This technology provides enhanced control over reaction parameters, leading to improved safety, efficiency, and product consistency. researchgate.netresearchgate.net For a compound like this compound, which contains reactive chloromethyl and aldehyde groups, flow chemistry is a particularly promising paradigm.

Future research in this area would likely focus on:

Process Optimization: Developing continuous flow modules to optimize reaction conditions such as temperature, pressure, and residence time, which can lead to higher yields and selectivity. researchgate.netresearchgate.net

Safety and Scalability: The improved heat and mass transfer in flow reactors minimizes risks associated with exothermic reactions and allows for safer handling of reactive intermediates. researchgate.net This facilitates a more direct and scalable pathway from laboratory research to industrial production. thalesnano.com

Multi-step Synthesis: Integrating multiple reaction steps into a single, continuous flow process. For instance, the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) derivatives has been successfully demonstrated in a flow reactor, showcasing a model for similar transformations starting from this compound. researchgate.netasianpubs.org

Table 2: Batch Processing vs. Continuous Flow Chemistry

Feature Batch Processing Continuous Flow Chemistry
Reaction Control Limited control over temperature and mixing gradients. Precise control over temperature, pressure, and residence time. researchgate.net
Safety Higher risk with exothermic reactions and reactive intermediates. Enhanced safety due to small reaction volumes and superior heat transfer. researchgate.net
Efficiency & Yield Can lead to more side-products and lower overall yield. Often results in higher yields, improved selectivity, and less waste. researchgate.netnih.gov
Scalability Scaling up can be complex and require significant process redesign. More straightforward and predictable scalability by running the system for longer periods. nih.gov

Integration into Materials Science Research as a Building Block

The unique chemical structure of this compound makes it a valuable building block for the synthesis of novel materials. Analogous pyrimidine-5-carbaldehyde (B119791) derivatives have already shown potential in materials science, suggesting a clear path for future research. chemimpex.com

Emerging applications include:

Polymer Chemistry: The compound can be incorporated into polymer backbones or used as a precursor for functional monomers. Its integration can enhance the thermal stability, durability, and performance of materials like polymers and coatings. chemimpex.com

Optoelectronics: The pyrimidine ring system, when integrated into larger conjugated structures, can impart specific electronic properties. This makes derivatives of this compound candidates for developing innovative materials for use in optoelectronics and sensor technologies. chemimpex.com The stability and reactivity of the compound further enhance its appeal for creating reliable and effective chemical solutions in this field. chemimpex.com

Exploration of Novel Catalytic Transformations

The aldehyde and chloromethyl groups of this compound are ripe for a variety of catalytic transformations, enabling the synthesis of a diverse range of complex molecules. Research into novel catalytic methods can significantly expand the synthetic utility of this compound. Drawing parallels from the chemistry of similar heterocyclic aldehydes, such as 2-chloroquinoline-3-carbaldehyde, provides insight into potential reaction pathways. nih.gov

Future research directions may include:

Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, has proven effective for facilitating reactions like Knoevenagel condensations on related heterocyclic aldehydes. nih.gov This approach avoids the use of expensive and potentially toxic metal catalysts.

Multicomponent Reactions: Designing one-pot reactions where this compound reacts with multiple other components to rapidly build molecular complexity. Catalysts can be employed to control the selectivity and yield of these transformations. nih.gov

Cross-Coupling Reactions: Developing catalytic methods, likely using transition metals, to selectively functionalize the C-Cl bond of the pyrimidine ring or the chloromethyl group, allowing for the introduction of a wide array of substituents.

Advanced Mechanistic Elucidation Techniques

A deeper, fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. While mechanisms are often proposed based on experimental outcomes, advanced computational and analytical techniques can provide detailed insights into the reaction pathways.

Future research will likely employ:

Computational Chemistry: Using theoretical methods like Density Functional Theory (DFT) to model reaction pathways, intermediates, and transition states. nih.gov This can help to explain observed reactivity and selectivity, and to predict the outcomes of new reactions.

Kinetic Studies: Performing detailed kinetic analyses to determine reaction rates and identify the rate-determining steps in multi-step syntheses. nih.gov

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques to identify and characterize transient intermediates, providing direct evidence for proposed mechanistic steps. A theoretical investigation into the formation of related pyrido[2,3-d]pyrimidines has already demonstrated the power of these approaches, breaking down the reaction into distinct mechanistic steps like Knoevenagel condensation, Michael addition, and cyclization. nih.gov

Potential for Derivatization in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The structural features of this compound make it an excellent platform for creating molecules capable of self-assembly into highly ordered supramolecular architectures.

Future exploration in this field could involve:

Design of Supramolecular Synthons: Modifying the pyrimidine core with functional groups that can participate in specific non-covalent interactions, such as hydrogen bonding, halogen bonding, or π-π stacking.

Self-Assembly Studies: Investigating how derivatives of the compound self-assemble in the solid state or in solution. For example, related thiazolo[3,2-a]pyrimidine derivatives have been shown to form centrosymmetric racemic dimers through a combination of hydrogen and chalcogen bonding. mdpi.com

Functional Supramolecular Materials: Creating materials with novel properties based on the controlled self-assembly of these pyrimidine building blocks. This could lead to applications in areas such as chiral separation or the development of materials with unique adsorption properties. mdpi.com The synthesis of adamantane-appended supramolecular structures from pyrimidine precursors further highlights the potential in this area.

Q & A

Q. What are the most reliable synthetic routes for 2-(chloromethyl)pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via reductive amination of 2-chlorobenzo[d]oxazole derivatives with pyrimidine-5-carbaldehyde precursors, achieving yields up to 60% (Fig 2A in ). Optimization involves:

  • Substituent tuning : Replacing the pyrimidine carbaldehyde with electron-withdrawing groups (e.g., 2-methoxy or 4-(ethylthio)benzaldehyde) to modulate reactivity ().
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic displacement reactions ().
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) improve coupling efficiency in multi-step syntheses ().

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity ().
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to confirm the aldehyde proton (δ ~9.8 ppm) and chloromethyl group (δ ~4.5 ppm) ().
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C6_6H5_5ClN2_2O) ().
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in derivatives ().

Q. What stability considerations are critical for handling this compound?

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to prevent aldehyde oxidation or hydrolysis ().
  • Light sensitivity : Protect from UV exposure to avoid decomposition of the chloromethyl group ().
  • Reactivity : Avoid aqueous basic conditions, which may hydrolyze the aldehyde to carboxylic acid ().

Advanced Research Questions

Q. How do substituent variations on the pyrimidine ring affect biological activity and reactivity?

Structure–activity relationship (SAR) studies reveal:

  • Positional effects : Chlorine at position 2 (vs. 4 or 6) enhances electrophilicity, improving cross-coupling efficiency ().
  • Substituent polarity : Electron-withdrawing groups (e.g., –NO2_2) increase aldehyde reactivity in nucleophilic additions ().
  • Bioactivity : Derivatives with thioether substituents (e.g., 2-(butylthio)) show improved antimicrobial activity ().

Q. What methodological strategies resolve contradictions in reported biological assay data for derivatives?

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-response validation : Use IC50_{50} curves (e.g., antiglycation assays) to confirm activity thresholds ().
  • Metabolite profiling : LC-MS to identify decomposition products interfering with assays ().
  • Comparative SAR : Cross-test analogs (e.g., ethyl carboxylate vs. methylthio derivatives) to isolate substituent effects ().

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in diisopropylzinc additions to the aldehyde group, achieving >90% enantiomeric excess (Scheme 1 in ).
  • Crystal engineering : Recrystallization from cumene/ethyl acetate mixtures yields single crystals with defined prochirality ().
  • Computational modeling : DFT studies predict transition-state geometries to guide ligand design ().

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • LogP/PSA estimation : Use Molinspiration or SwissADME to calculate partition coefficients (LogP ~2.2) and polar surface area (PSA ~42.8 Ų) ().
  • Docking simulations : AutoDock Vina for binding affinity predictions with biological targets (e.g., β-glucuronidase) ().
  • DFT analysis : Gaussian09 for optimizing molecular geometry and vibrational spectra ().

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